molecular formula C22H20N2O4 B5071741 4-methoxy-3-[(4-methoxybenzoyl)amino]-N-phenylbenzamide

4-methoxy-3-[(4-methoxybenzoyl)amino]-N-phenylbenzamide

Cat. No.: B5071741
M. Wt: 376.4 g/mol
InChI Key: UVJYXXPEEGRICM-UHFFFAOYSA-N
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Description

4-methoxy-3-[(4-methoxybenzoyl)amino]-N-phenylbenzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[(4-methoxybenzoyl)amino]-N-phenylbenzamide typically involves the following steps:

    Formation of 4-methoxybenzoyl chloride: This can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 3-amino-4-methoxybenzoic acid in the presence of a base such as triethylamine to form the intermediate 4-methoxy-3-[(4-methoxybenzoyl)amino]benzoic acid.

    Coupling Reaction: Finally, the intermediate is coupled with aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[(4-methoxybenzoyl)amino]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxy-3-[(4-methoxybenzyl)amino]-N-phenylbenzamide.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

4-methoxy-3-[(4-methoxybenzoyl)amino]-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(4-methoxybenzoyl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzamide
  • 3-methoxybenzamide
  • 4-methoxy-3-nitrobenzamide

Uniqueness

4-methoxy-3-[(4-methoxybenzoyl)amino]-N-phenylbenzamide is unique due to its dual methoxy groups and benzoyl amide linkage, which confer distinct chemical properties and potential applications compared to its analogs. The presence of these functional groups enhances its reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-methoxy-3-[(4-methoxybenzoyl)amino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-18-11-8-15(9-12-18)21(25)24-19-14-16(10-13-20(19)28-2)22(26)23-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJYXXPEEGRICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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